N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide
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Overview
Description
N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide typically involves multiple steps, including the formation of benzothiazole derivatives, sulfonylation, and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The sulfonyl and carboxamide groups may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide
- N-(4-(benzothiazol-2-ylsulfamoyl)-phenyl)-acetamide
Uniqueness
N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide is unique due to its complex structure, which includes multiple functional groups and a disulfanyl linkage
Properties
CAS No. |
98064-10-9 |
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Molecular Formula |
C40H28N6O6S6 |
Molecular Weight |
881.1 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylsulfamoyl)phenyl]-2-[[2-[[4-(1,3-benzothiazol-2-ylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C40H28N6O6S6/c47-37(41-25-17-21-27(22-18-25)57(49,50)45-39-43-31-11-3-7-15-35(31)53-39)29-9-1-5-13-33(29)55-56-34-14-6-2-10-30(34)38(48)42-26-19-23-28(24-20-26)58(51,52)46-40-44-32-12-4-8-16-36(32)54-40/h1-24H,(H,41,47)(H,42,48)(H,43,45)(H,44,46) |
InChI Key |
JIVHLQUIABJFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3)SSC5=CC=CC=C5C(=O)NC6=CC=C(C=C6)S(=O)(=O)NC7=NC8=CC=CC=C8S7 |
Origin of Product |
United States |
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